N-(2-aminoethyl)-4-fluorobenzamide
Overview
Description
N-(2-aminoethyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C9H11FN2O and its molecular weight is 182.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Radiochemical Synthesis and Radiolabeling
N-(2-aminoethyl)-4-fluorobenzamide, as part of a compound known as N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide (FBEM), plays a crucial role in the automated radiochemical synthesis of prosthetic groups for radiolabeling peptides and proteins. FBEM shows promise for radiolabeling the free sulfhydryl groups of peptides and proteins, useful in PET imaging and other nuclear medicine applications (Kiesewetter et al., 2011).
PET Imaging and Sigma Receptors
This compound derivatives have been explored as potential ligands for PET (Positron Emission Tomography) imaging of sigma receptors. Sigma receptors are involved in several biological processes, and their imaging can be crucial for understanding various diseases. Studies have found that certain derivatives bind to sigma receptors with high affinity and selectivity, making them potent sigma receptor radioligands. This could be potentially useful in PET imaging of sigma receptors in humans (Shiue et al., 1997).
PET Imaging of Breast Cancer
Research has indicated that certain this compound derivatives might be effective in PET imaging for detecting breast cancer. The derivatives demonstrate a high uptake in breast cancer tumors, indicating potential as agents for diagnosis or treatment monitoring in breast cancer (Shiue et al., 2000).
Magnetic Resonance Studies
The compound has been used in magnetic resonance studies to analyze long-range through-space couplings, specifically focusing on interactions via intramolecular hydrogen bonds. This research has implications for understanding molecular structures and dynamics in fields like materials science and drug design (Rae et al., 1993).
Fluorescent Detection Applications
This compound derivatives have been employed in the development of fluorescent probes for the detection of metal ions like Zn2+ and Cd2+. These compounds showcase the potential to act as molecular switches, indicating their usefulness in environmental monitoring and analytical chemistry (Xu et al., 2014).
Cycloaddition Reactions and Fluorescent Compounds
The compound has been utilized in formal [4+2] cycloaddition reactions with maleic anhydride, leading to the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides. These reactions and the resultant compounds have potential applications in the field of organic synthesis and fluorescent material development (Lu et al., 2022).
Mechanism of Action
Target of Action
N-(2-aminoethyl)-4-fluorobenzamide is an experimental compound that primarily targets the Angiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
The compound interacts with ACE2 by binding to it, which may lead to a conformational change in ACE2 . This shift in the residues that would bind SARS-CoV S-glycoprotein could prevent viral attachment and entry . This suggests that this compound could potentially inhibit the actions of ACE2, preventing the constriction of coronary blood vessels and the subsequent increase in vascular resistance and oxygen consumption .
Biochemical Pathways
By inhibiting ACE2, this compound could potentially disrupt these pathways, leading to a decrease in blood pressure .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and metabolic stability
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with ACE2. By inhibiting ACE2, the compound could potentially reduce blood pressure and have a protective effect on the cardiovascular system . Additionally, its potential to prevent viral attachment and entry suggests it could have antiviral properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, pH levels, temperature, and the presence of other substances can affect the compound’s stability and activity
Properties
IUPAC Name |
N-(2-aminoethyl)-4-fluorobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNCERWNGFUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409706 | |
Record name | N-(2-aminoethyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94320-00-0 | |
Record name | N-(2-aminoethyl)-4-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.